molecular formula C14H8F4N2 B8311795 2-(4-Fluorophenyl)-2-(6-(trifluoromethyl)pyridin-3-yl)acetonitrile

2-(4-Fluorophenyl)-2-(6-(trifluoromethyl)pyridin-3-yl)acetonitrile

Cat. No. B8311795
M. Wt: 280.22 g/mol
InChI Key: OLJWDZJDDYMNTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)-2-(6-(trifluoromethyl)pyridin-3-yl)acetonitrile is a useful research compound. Its molecular formula is C14H8F4N2 and its molecular weight is 280.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H8F4N2

Molecular Weight

280.22 g/mol

IUPAC Name

2-(4-fluorophenyl)-2-[6-(trifluoromethyl)pyridin-3-yl]acetonitrile

InChI

InChI=1S/C14H8F4N2/c15-11-4-1-9(2-5-11)12(7-19)10-3-6-13(20-8-10)14(16,17)18/h1-6,8,12H

InChI Key

OLJWDZJDDYMNTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=CN=C(C=C2)C(F)(F)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(4-fluorophenyl)acetonitrile (2 g, 14.8 mmol) in DME (50 mL) was degassed. KOtBu (6.63 g, 59.2 mmol) was added in portions. After addition was completed, the mixture was stirred for 5 min at room temperature and a brown suspension was formed. Then 5-bromo-2-(trifluoromethyl)pyridine (6.69 g, 29.6 mmol) was added followed by Pf(dppf)Cl2 (1.35 g, 1.48 mmol). The resulting mixture was heated to 60° C. for 4 h. The reaction mixture was cooled to room temperature and quenched by aq. NH4Cl to pH=5˜6. The mixture was extracted with EtOAc (50 mLx3). The combined organic layer was washed with brine, dried over Na2SO4 and concentrated. The residue was purified by flash combi (Petroleum ether/EtOAc=15:1) to give 2-(4-fluorophenyl)-2-(6-(trifluoromethyl)pyridin-3-yl)acetonitrile (18 g, ˜70% purity +350 mg, pure, yield: 51.8%). 1H NMR (CDCl3 400 MHz) c58.98 (s, 1H), 7.89 (dd, J=8.4, 2.4 Hz, 1H), 7.73 (d, J=8.4 Hz, 1H), 7.40-7.30 (m, 2H), 7.20-7.10 (m, 2H), 5.26 (s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
6.63 g
Type
reactant
Reaction Step Two
Quantity
6.69 g
Type
reactant
Reaction Step Three
[Compound]
Name
Pf(dppf)Cl2
Quantity
1.35 g
Type
reactant
Reaction Step Four

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